molecular formula C19H18N2O2S2 B11051302 4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide

4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide

Cat. No.: B11051302
M. Wt: 370.5 g/mol
InChI Key: MPUWGNJFLUZASU-UHFFFAOYSA-N
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Description

    4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide: , also known by its systematic name {[4-(methylsulfanyl)phenyl]methyl}(pyridin-2-ylmethyl)amine , is a chemical compound with the following structure:

    C20H18N2O2S2\text{{C}}_{20}\text{{H}}_{18}\text{{N}}_2\text{{O}}_2\text{{S}}_2C20​H18​N2​O2​S2​

    .
  • It contains a sulfonamide group, a pyridine ring, and a phenyl ring. The methylsulfanyl (–SCH₃) group is attached to the phenyl ring.
  • This compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of 4-(pyridin-2-ylmethyl)benzenesulfonamide with methyl mercaptan (CH₃SH) under appropriate conditions.

      Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in a controlled laboratory setting.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.

      Biology and Medicine: Investigations focus on its potential as a drug candidate due to its unique structure and potential interactions with biological targets.

      Industry: It may find applications in materials science or as a precursor for other compounds.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent and would require further research. potential targets could include enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other sulfonamides, such as sulfanilamide, share structural similarities but lack the methylsulfanyl group.

      Uniqueness: The presence of the methylsulfanyl group distinguishes this compound from related structures.

    Properties

    Molecular Formula

    C19H18N2O2S2

    Molecular Weight

    370.5 g/mol

    IUPAC Name

    4-methylsulfanyl-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide

    InChI

    InChI=1S/C19H18N2O2S2/c1-24-18-9-11-19(12-10-18)25(22,23)21-16-7-5-15(6-8-16)14-17-4-2-3-13-20-17/h2-13,21H,14H2,1H3

    InChI Key

    MPUWGNJFLUZASU-UHFFFAOYSA-N

    Canonical SMILES

    CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=CC=N3

    Origin of Product

    United States

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